Deltonin

説明

Deltonin is a steroidal saponin extracted from the plant Dioscorea zingiberensis C.H. Wright. It has been widely utilized in traditional Chinese medicine due to its potent biological activities, particularly its anti-cancer properties. This compound has shown efficacy against various types of cancer, including colon cancer, breast cancer, and head and neck squamous carcinoma .

準備方法

合成経路と反応条件: デルトニンは主に、ヤマイモ属シンギベルエンシスの根茎から、一連の抽出と精製工程を経て得られます。 抽出にはエタノールやメタノールなどの溶媒を使用し、その後、シリカゲルクロマトグラフィー、マクロポーラス吸着樹脂、高速液体クロマトグラフィーなどの技術を用いて精製が行われます .

工業的生産方法: 工業的な設定では、デルトニンの生産には、ヤマイモ属シンギベルエンシスの根茎に存在するステロイドサポニンの加水分解が含まれます。 このプロセスは、トリコデルマ・ハルジアナム (Trichoderma harzianum) などの微生物を含むバイオ変換法を使用して最適化することができ、環境汚染を削減しながらデルトニンの収量を高めます .

化学反応の分析

反応の種類: デルトニンは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、その構造を改変して生物活性を高めたり、特定の用途のために誘導体を合成したりするために重要です。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの試薬を制御された条件下で使用して、デルトニンを酸化します。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムを使用して、デルトニンを還元し、官能基を変化させます。

置換: ハロゲン化アルキルやアシルクロリドなどの試薬を使用して、さまざまな求核剤をデルトニンに導入し、特定の基を置換することができます。

生成される主な生成物: これらの反応から生成される主な生成物には、酸化された誘導体、デルトニンの還元された形態、生物活性が強化または修飾された置換化合物などがあります .

4. 科学研究の応用

デルトニンは、幅広い科学研究の応用があります:

科学的研究の応用

Table 1: Summary of Deltonin's Effects on Various Cancer Cell Lines

Case Studies

-

Gastric Carcinoma Study

- A study evaluated the effects of this compound on AGS, HGC-27, and MKN-45 gastric carcinoma cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner while promoting apoptosis through activation of pro-apoptotic proteins and inhibition of DNA repair mechanisms .

- Colon Cancer Mouse Model

- Breast Cancer Cell Line Analysis

作用機序

デルトニンは、複数の分子標的と経路を通じて効果を発揮します:

アポトーシス誘導: デルトニンは、カスパーゼを活性化し、ミトコンドリアからのシトクロムcの放出を促進することで、がん細胞のアポトーシスを誘導します。

シグナル伝達阻害: 細胞生存と増殖に関与するPI3K/AKT/mTORやMAPKなどの主要なシグナル伝達経路を阻害します。

抗炎症効果: デルトニンは、核因子-κB (NF-κB) の活性化を阻害し、炎症性サイトカインの産生を抑制することで、炎症反応を調節します

6. 類似の化合物との比較

デルトニンは、その特異的な構造と強力な生物学的活性により、ステロイドサポニンの中でユニークです。類似の化合物には以下が含まれます:

ジオスシン: ヤマイモ属の植物から得られる別のステロイドサポニンで、抗がん作用と抗炎症作用が知られています。

パリサポニンI: パリ属の植物の根茎から単離され、アポトーシスを誘導し、血管新生を阻害することで、強力な抗がん効果を発揮します。

ジオスゲニン: さまざまなステロイド系薬物の合成における前駆体であるジオスゲニンは、その薬理作用について広く研究されています

デルトニンは、複数のシグナル伝達経路を阻害し、既存の化学療法薬の効果を高める可能性がある点が特徴です。

類似化合物との比較

Deltonin is unique among steroidal saponins due to its specific structure and potent biological activities. Similar compounds include:

Dioscin: Another steroidal saponin from Dioscorea species, known for its anti-cancer and anti-inflammatory properties.

Paris Saponin I: Isolated from Rhizoma paridis, it exhibits strong anti-cancer effects by inducing apoptosis and inhibiting angiogenesis.

Diosgenin: A precursor for the synthesis of various steroidal drugs, diosgenin has been widely studied for its pharmacological activities

This compound stands out due to its ability to inhibit multiple signaling pathways and its potential to enhance the efficacy of existing chemotherapy drugs.

生物活性

Deltonin, a steroidal saponin derived from Dioscorea zingiberensis, has garnered significant attention in recent years for its potent biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

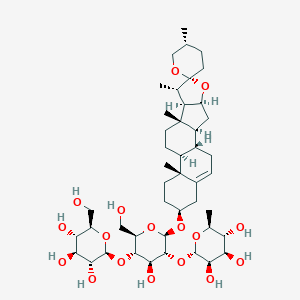

Chemical Structure and Properties

This compound is characterized by its steroidal structure, which contributes to its biological activity. The compound's chemical formula and structure play a crucial role in its interaction with cellular targets, influencing its efficacy in inducing apoptosis and inhibiting tumor growth.

This compound exerts its biological effects primarily through the following mechanisms:

- Induction of Apoptosis : this compound has been shown to promote apoptosis in various cancer cell lines, including gastric carcinoma and breast cancer cells. It achieves this by:

- Inhibition of Cell Proliferation : Studies indicate that this compound significantly inhibits the proliferation of cancer cells in a dose-dependent manner. For instance, IC50 values for gastric carcinoma cell lines AGS, HGC-27, and MKN-45 were reported as 3.487 µM, 2.343 µM, and 2.78 µM respectively .

- Modulation of Signaling Pathways : this compound impacts several key signaling pathways involved in cell survival and proliferation:

Case Studies and Experimental Data

Multiple studies have highlighted this compound's effectiveness against various types of cancer:

- Gastric Cancer : In a study involving gastric carcinoma cells, this compound treatment led to increased apoptosis rates and decreased viability over time. Flow cytometry confirmed that this compound promotes apoptosis significantly compared to control groups .

- Breast Cancer : this compound was tested on MDA-MB-231 breast cancer cells, where it induced apoptosis in a concentration-dependent manner. The study reported that treatment with 5 µM this compound resulted in approximately 75.7% apoptosis incidence .

- Colon Cancer : In murine models of colon cancer (C26 cells), this compound demonstrated superior cytotoxicity compared to standard chemotherapy agents like 5-fluorouracil. It induced G2-M phase arrest and significantly prolonged survival in treated mice .

Data Summary

The following table summarizes key findings from studies on this compound's biological activity:

| Cancer Type | Cell Line | IC50 (µM) | Key Findings |

|---|---|---|---|

| Gastric Cancer | AGS | 3.487 | Induces apoptosis; inhibits PI3K/AKT/mTOR pathway |

| HGC-27 | 2.343 | Promotes cell death; enhances pro-apoptotic markers | |

| MKN-45 | 2.78 | Reduces cell viability; time-dependent effects | |

| Breast Cancer | MDA-MB-231 | Not specified | Induces ~75.7% apoptosis at 5 µM |

| Colon Cancer | C26 | Not specified | Superior cytotoxicity; prolongs survival |

特性

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72O17/c1-19-8-13-45(55-18-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-35(52)33(50)31(48)21(3)56-40)37(54)38(29(17-47)59-42)60-41-36(53)34(51)32(49)28(16-46)58-41/h6,19-21,23-42,46-54H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27+,28-,29-,30+,31+,32-,33-,34+,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAMGHNQGZIWHZ-YIKYYZBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701319158 | |

| Record name | Deltonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

885.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55659-75-1 | |

| Record name | Deltonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55659-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deltonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055659751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deltonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELTONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39Y54R152I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。